molecular formula C12H13NO4 B2915785 Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate CAS No. 2107525-41-5

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate

Cat. No.: B2915785
CAS No.: 2107525-41-5
M. Wt: 235.239
InChI Key: SFHYGPFJHUREFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an isoxazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate typically involves the reaction of 2-furancarboxylic acid with 3,5-dimethylisoxazole. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is unique due to the presence of both the furan and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry .

Properties

IUPAC Name

methyl 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-10(8(2)17-13-7)6-9-4-5-11(16-9)12(14)15-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYGPFJHUREFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.